Potency and Spectrum: Baloxavir Acid IC50 vs. Oseltamivir Carboxylate Against Influenza A and B Viruses
Baloxavir acid (BXA), the active metabolite, demonstrates high inhibitory potency against the cap-dependent endonuclease (CEN) of influenza A and B viruses. The mean IC50 values for CEN inhibition are 1.4 to 3.1 nM for influenza A viruses and 4.5 to 8.9 nM for influenza B viruses [1]. In contrast, the active metabolite of oseltamivir, oseltamivir carboxylate, inhibits influenza neuraminidase with reported IC50 values ranging from 0.3 to 2 nM [2]. This indicates baloxavir's CEN inhibition is similarly potent in enzymatic assays but targets a distinct, earlier step in the viral life cycle.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Influenza A: 1.4-3.1 nM; Influenza B: 4.5-8.9 nM |
| Comparator Or Baseline | Oseltamivir carboxylate (active metabolite of oseltamivir): 0.3-2 nM |
| Quantified Difference | Baloxavir exhibits a similar order of magnitude in potency (low nanomolar) but against a different target (CEN vs. neuraminidase). |
| Conditions | Cell-free enzymatic assay for CEN (baloxavir) and neuraminidase inhibition assay (oseltamivir). |
Why This Matters
This confirms that while both are potent antivirals, their distinct molecular targets have implications for experimental design, particularly in studies of viral resistance or combination therapy where targeting different stages of replication is advantageous.
- [1] Noshi T, Kitano M, Taniguchi K, et al. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit. Antiviral Res. 2018;160:109-117. View Source
- [2] McKimm-Breschkin JL. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza Other Respir Viruses. 2013;7 Suppl 1(Suppl 1):25-36. View Source
